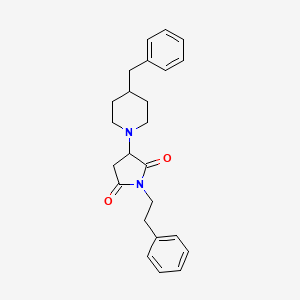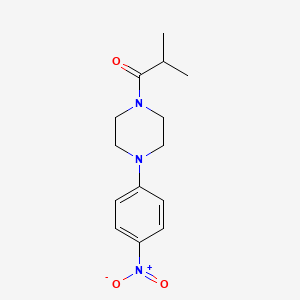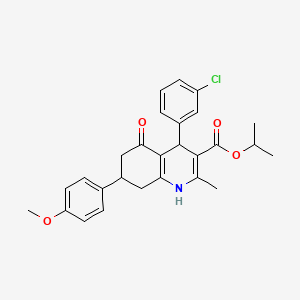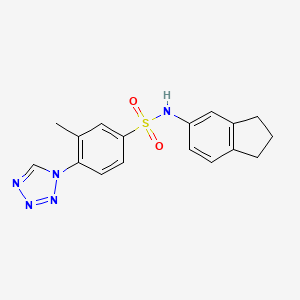
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone, also known as BITC, is a chemical compound that has been extensively studied for its potential applications in various fields.
作用機序
The mechanism of action of 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone is complex and varies depending on the target cell or organism. In cancer cells, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can also downregulate the expression of oncogenes and upregulate the expression of tumor suppressor genes. In bacteria, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can disrupt the cell membrane by forming disulfide bonds with thiol groups, leading to leakage of intracellular contents and cell death. In photovoltaic devices, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can act as a donor or acceptor material, depending on its chemical structure and orientation.
Biochemical and Physiological Effects:
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can exert various biochemical and physiological effects on the target cells or organisms. In cancer cells, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can also modulate the activity of various signaling pathways, such as MAPK, JNK, and NF-κB. In bacteria, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can disrupt the cell membrane integrity, leading to cell death and inhibition of biofilm formation. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can also enhance the efficacy of antibiotics by increasing their permeability through the bacterial cell wall. In photovoltaic devices, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can improve the efficiency of charge transfer and reduce the recombination rate, leading to higher power conversion efficiency.
実験室実験の利点と制限
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has several advantages for lab experiments, such as its low toxicity, high stability, and easy synthesis. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can be easily modified to improve its solubility, bioavailability, and selectivity. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can also be used in combination with other drugs or compounds to enhance their efficacy or overcome drug resistance. However, 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone also has some limitations for lab experiments, such as its limited water solubility, low bioavailability, and potential toxicity at high doses. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can also interact with other cellular components, such as proteins and nucleic acids, leading to off-target effects.
将来の方向性
For 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone research include developing 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone-based drugs with improved efficacy and selectivity, exploring the mechanism of action of 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone in various biological systems, and evaluating the safety and toxicity of 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone in preclinical and clinical trials.
合成法
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can be synthesized by a series of chemical reactions involving 5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone and 4-mercaptophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst and a base. The yield of 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has been extensively studied for its potential applications in various scientific research fields, such as cancer therapy, antibacterial agents, and photovoltaic devices. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone also shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can disrupt bacterial cell membrane integrity, inhibit biofilm formation, and enhance antibiotic efficacy. 2,2'-bis(4-mercaptophenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has also been used as a building block for the synthesis of organic photovoltaic materials, which can convert solar energy into electricity.
特性
IUPAC Name |
5-[1,3-dioxo-2-(4-sulfanylphenyl)isoindol-5-yl]-2-(4-sulfanylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O4S2/c31-25-21-11-1-15(13-23(21)27(33)29(25)17-3-7-19(35)8-4-17)16-2-12-22-24(14-16)28(34)30(26(22)32)18-5-9-20(36)10-6-18/h1-14,35-36H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHLSOAKLYFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)S)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1,3-Dioxo-2-(4-sulfanylphenyl)isoindol-5-yl]-2-(4-sulfanylphenyl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-oxo-N-(3-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5140256.png)
![5-[4-(allyloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140275.png)
![N-(2,3-dichlorophenyl)-2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5140283.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5140288.png)


![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)